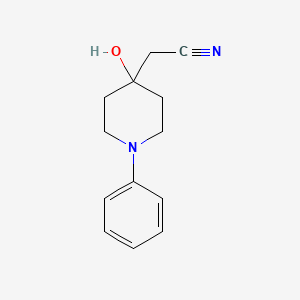

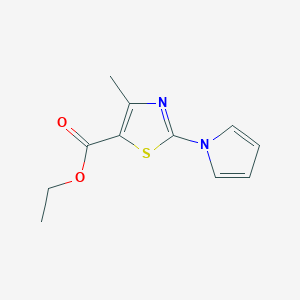

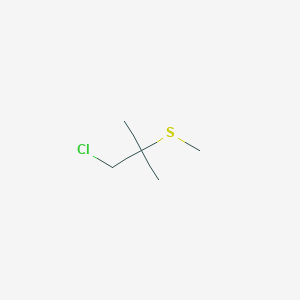

![molecular formula C28H31N5O3 B2835082 1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone CAS No. 1116045-04-5](/img/structure/B2835082.png)

1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Activity

Substituted pyrimidine-piperazine conjugates with chromene and quinoline moieties have been synthesized and evaluated for their anticancer activities. These compounds demonstrated significant anti-proliferative activities against human breast cancer cell lines and were studied for their molecular docking against Bcl-2 protein, indicating potential therapeutic applications in cancer treatment (Parveen et al., 2017). Additionally, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells, comparing favorably with the anticancer drug cisplatin (Yurttaş et al., 2014).

Antimicrobial Activity

Synthesized chalcones containing piperazine or 2,5-dichlorothiophene moieties have been characterized for their antimicrobial activity, showing potential against Gram-positive bacteria and fungi. These findings suggest applications in developing new antimicrobial agents (Tomar et al., 2007).

Wound-Healing Potential

A series of derivatives have been synthesized and evaluated for their in vivo wound-healing activity, showing significant effects in improving wound closure and increasing the tensile strength of wounds. This research indicates potential applications in the development of new therapeutic agents for wound care (Vinaya et al., 2009).

Electrochemical Synthesis Applications

Studies on the electrochemical synthesis of phenylpiperazine derivatives highlight a reagent-less, environmentally friendly method for producing new chemical entities. These findings contribute to advancements in synthetic chemistry methodologies (Nematollahi & Amani, 2011).

Drug Metabolism Studies

Research on the oxidative metabolism of novel antidepressants has identified the enzymes involved in the metabolic pathways. This work is crucial for understanding drug interactions and optimizing therapeutic efficacy (Hvenegaard et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means that the compound competes with ATP for binding to the kinase, thereby inhibiting its activity.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for cancer therapy.

properties

IUPAC Name |

1-[4-[4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O3/c1-21(34)22-7-9-24(10-8-22)31-15-17-33(18-16-31)28(35)23-11-13-32(14-12-23)26-19-27(30-20-29-26)36-25-5-3-2-4-6-25/h2-10,19-20,23H,11-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVZYJEEDWQRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

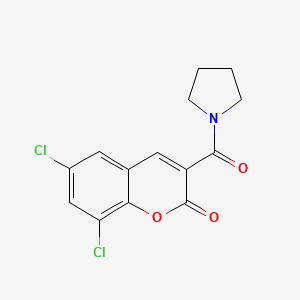

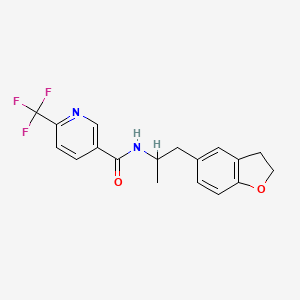

![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)

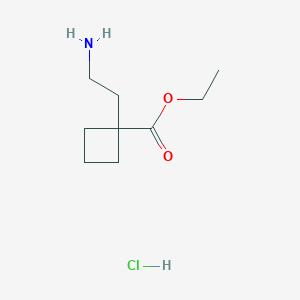

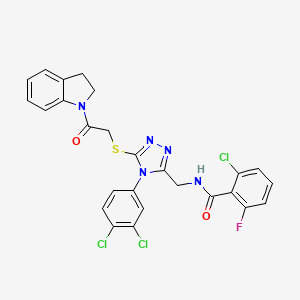

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2835004.png)

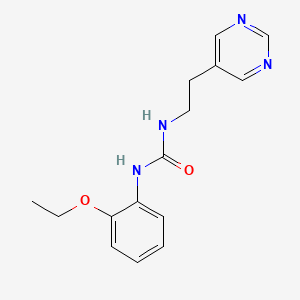

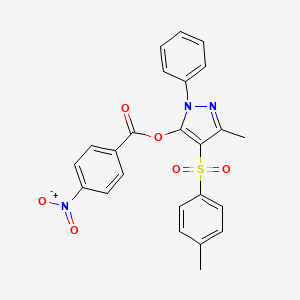

![N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide](/img/structure/B2835012.png)

![2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2835017.png)

![1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B2835019.png)